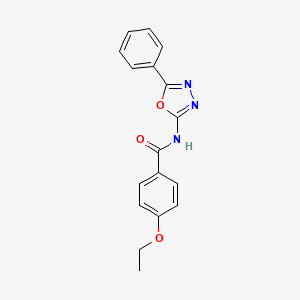
3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate
Overview
Description
3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate is a chemical compound with the molecular formula C9H19NO5S and a molecular weight of 253.32 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate typically involves the reaction of 3-aminopropanol with tert-butoxycarbonyl chloride to form the Boc-protected amine. This intermediate is then reacted with methanesulfonyl chloride to yield the final product . The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted amines or alcohols, depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine, along with carbon dioxide and tert-butanol as by-products.
Scientific Research Applications
3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate primarily involves the protection and deprotection of amine groups. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
- 3-((Tert-butoxycarbonyl)amino)propyl chloride
- 3-((Tert-butoxycarbonyl)amino)propyl bromide
- 3-((Tert-butoxycarbonyl)amino)propyl iodide
Uniqueness
Compared to similar compounds, 3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate is unique due to its methanesulfonate group, which is a better leaving group than chloride, bromide, or iodide. This makes it more reactive in substitution reactions, allowing for more efficient synthesis of substituted products .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5S/c1-9(2,3)15-8(11)10-6-5-7-14-16(4,12)13/h5-7H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQHESBNCMOQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2902003.png)

![ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2902006.png)
![Methyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2902007.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2902009.png)

![4-chloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]aniline](/img/structure/B2902015.png)
![2,6-difluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2902018.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2902019.png)

![9-(3-chloro-4-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2902021.png)


![2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2902024.png)
